molecular formula C12H15N3OS B1270374 2-Amino-benzothiazole-6-carboxylic acid diethylamide CAS No. 333434-07-4

2-Amino-benzothiazole-6-carboxylic acid diethylamide

Cat. No.: B1270374
CAS No.: 333434-07-4
M. Wt: 249.33 g/mol
InChI Key: XMXLVNVGGJBUPF-UHFFFAOYSA-N
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Description

2-Amino-benzothiazole-6-carboxylic acid diethylamide is a chemical compound with the molecular formula C12H15N3OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with diethylamine and a carboxylating agent under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N-diisopropylethylamine (DIEA) to facilitate the formation of the desired product .

Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .

Chemical Reactions Analysis

2-Amino-benzothiazole-6-carboxylic acid diethylamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as piperidine or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . Major products formed from these reactions include various substituted benzothiazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Amino-benzothiazole-6-carboxylic acid diethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing their inactive conformations and preventing their normal function .

Properties

IUPAC Name

2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15(4-2)11(16)8-5-6-9-10(7-8)17-12(13)14-9/h5-7H,3-4H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXLVNVGGJBUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354300
Record name 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333434-07-4
Record name 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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